molecular formula C11H13ClN2 B1519695 2-Amino-3-ethylquinoline hydrochloride CAS No. 1170053-53-8

2-Amino-3-ethylquinoline hydrochloride

Cat. No. B1519695
M. Wt: 208.69 g/mol
InChI Key: PESXQCLOGDJEEB-UHFFFAOYSA-N
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Description

“2-Amino-3-ethylquinoline hydrochloride” is an organic compound with the empirical formula C11H12N2·HCl and a molecular weight of 208.69 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-ethylquinoline hydrochloride” is represented by the SMILES string NC1=NC2=CC=CC=C2C=C1CC.Cl . This indicates that the compound contains a quinoline ring with an amino group at the 2-position and an ethyl group at the 3-position .


Physical And Chemical Properties Analysis

“2-Amino-3-ethylquinoline hydrochloride” is a solid compound . Its molecular weight is 208.69 g/mol .

Scientific Research Applications

Fluorescence and Molecular Probing

2-Amino-3-ethylquinoline hydrochloride derivatives, such as 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, have been explored for their fluorescence properties. They are studied as potential molecular fluorescent probes, with various alkyl moieties and functional groups like hydroxy or amino groups being tested. These derivatives have potential applications in binding to biomolecules, making them useful in biochemical and medical research for studying various biological systems (Motyka et al., 2011).

Antimicrobial and Antifungal Activities

Certain derivatives of 2-Amino-3-ethylquinoline hydrochloride have shown significant antimicrobial and antifungal activities. Compounds synthesized from hydroxyquinoline showed inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Ahmed et al., 2006). Schiff bases derived from 3-Amino-2H-pyrano[2,3-b]quinolin-2-ones also demonstrated in vitro activity against fungal strains like Aspergillus niger and Fusarium sp. (Rajendran & Karvembu, 2002).

Chemical Synthesis and Transformations

2-Amino-3-ethylquinoline hydrochloride serves as a building block in chemical synthesis and transformations. It is involved in reactions that produce a variety of quinoline derivatives with potential applications in fluorescence, biochemistry, and medicine. For instance, reactions of 2-chloro-4-methylquinolines with aminobenzoic acids lead to the formation of new quinoline derivatives, which are promising as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Electrochemical Sensing

2-Amino-3-ethylquinoline hydrochloride derivatives are also significant in developing electrochemical sensors. These sensors are used to detect 4-aminoquinoline compounds in complex matrices like pharmaceuticals and biological fluids. They offer simple, quick, and sensitive performance, making them an essential tool in drug analysis and environmental monitoring (Matrouf et al., 2022).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is also classified as WGK 3, indicating that it poses a moderate hazard to water .

properties

IUPAC Name

3-ethylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12;/h3-7H,2H2,1H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXQCLOGDJEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2N=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656592
Record name 3-Ethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-ethylquinoline hydrochloride

CAS RN

1170053-53-8
Record name 3-Ethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-ethylquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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